2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride

Description

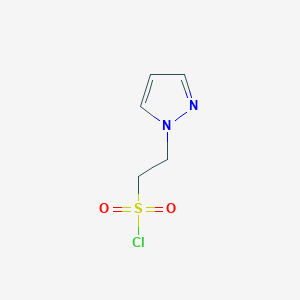

2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole ring linked to an ethane-sulfonyl chloride backbone. The pyrazole moiety (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) at the 1-position distinguishes this compound from other sulfonyl chlorides. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used to introduce sulfonamide or sulfonate groups into target molecules.

Properties

CAS No. |

1196146-43-6 |

|---|---|

Molecular Formula |

C5H7ClN2O2S |

Molecular Weight |

194.64 g/mol |

IUPAC Name |

2-pyrazol-1-ylethanesulfonyl chloride |

InChI |

InChI=1S/C5H7ClN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 |

InChI Key |

JCRIKDUKXMMPIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1H-pyrazol-1-yl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(1H-Pyrazol-1-yl)ethanol+SOCl2→2-(1H-Pyrazol-1-yl)ethane-1-sulfonyl chloride+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Thioethers: Formed by the reaction with thiols.

Scientific Research Applications

Organic Synthesis

2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride serves as a critical building block in the synthesis of more complex molecules. Its sulfonyl chloride group is highly reactive, allowing it to participate in nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols. This property enables the formation of sulfonamides, sulfonate esters, and sulfonothioates.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its unique structure. Research indicates that derivatives of this compound may exhibit biological activities such as enzyme inhibition and antimicrobial properties.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of sulfonyl chlorides against various bacterial strains. The results indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations ranging from 32 to 128 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Material Science

In material science, this compound is utilized in synthesizing advanced materials and polymers. Its ability to form strong covalent bonds with various substrates makes it valuable in creating functional materials with tailored properties.

Enzyme Interaction Studies

Research has shown that sulfonyl chlorides can inhibit specific enzymes by modifying active site residues. For example, a study highlighted that this compound inhibited carbonic anhydrase activity in a dose-dependent manner, indicating its potential therapeutic applications.

Toxicological Considerations

While the compound exhibits promising biological activities, toxicity assessments are crucial. Studies indicate that high concentrations of sulfonyl chlorides can lead to cellular toxicity, necessitating careful evaluation before clinical applications.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Structural Analogues with Pyrazole Substituents

Pyrazole-containing sulfonyl chlorides vary in substitution patterns, significantly influencing their reactivity and applications. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| 2-(1H-Pyrazol-4-yl)ethane-1-sulfonyl chloride | C₅H₇ClN₂O₂S | 194.64 | 1933670-47-3 | Pyrazole at the 4-position; similar backbone but differing regiochemistry |

| 1-Ethyl-1H-pyrazole-3-sulfonyl chloride | C₅H₇ClN₂O₂S | 194.64 | 1354706-44-7 | Ethyl group on pyrazole N1; alters steric and electronic properties |

| 1-Ethyl-1H-pyrazole-4-sulfonyl chloride | C₅H₇ClN₂O₂S | 194.64 | 957514-21-5 | Ethyl group on pyrazole N1 with sulfonyl at 4-position |

Key Observations :

Ethane-Sulfonyl Chlorides with Aromatic/Non-Aromatic Substituents

Compounds with diverse substituents on the ethane backbone highlight the versatility of sulfonyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| 2-(3-Nitrophenyl)ethane-1-sulfonyl chloride | C₈H₈ClNO₄S | 233.67 | 1253739-20-6 | Nitro group enhances electrophilicity; used in nitroaromatic syntheses |

| 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride | C₅H₁₁ClO₄S | 202.66 | 1215974-61-0 | Ether linkage improves solubility; employed in sulfonamide drug synthesis |

| 2-(2-Chlorophenyl)ethane-1-sulfonyl chloride | C₈H₈Cl₂O₂S | 239.12 | 728919-57-1 | Chlorophenyl group confers lipophilicity; used in agrochemical intermediates |

Key Observations :

- Electron-Withdrawing Groups : Nitro or chlorophenyl substituents (e.g., 2-(3-nitrophenyl)ethane-1-sulfonyl chloride) increase the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols .

- Ether Linkages : Compounds like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride exhibit enhanced solubility in polar aprotic solvents, facilitating their use in pharmaceutical synthesis .

Macrocyclic and Fluorinated Sulfonyl Chlorides

Fluorinated and macrocyclic derivatives demonstrate specialized applications:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| 3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl chloride | C₄H₄ClF₄NO₂S | Not reported | 1934807-93-8 | Fluorine atoms enhance metabolic stability; relevant in PET tracer synthesis |

| 3,3-Difluorocyclopentane-1-sulfonyl chloride | C₅H₇ClF₂O₂S | 204.62 | 1309433-75-7 | Cyclic structure restricts conformational flexibility; used in polymer chemistry |

Key Observations :

- Fluorination : Fluorinated sulfonyl chlorides are prized for their stability and bioavailability, making them valuable in radiopharmaceuticals and agrochemicals .

- Constrained Geometries : Cyclic or macrocyclic derivatives (e.g., difluorocyclopentane-sulfonyl chloride) are less conformationally flexible, which can optimize binding to biological targets .

Biological Activity

2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride is a sulfonyl chloride compound notable for its pyrazole ring, which is known to exhibit various biological activities. This compound's structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group attached to an ethane chain, along with a pyrazole moiety. Its molecular formula is C₅H₈ClN₃O₂S, and it typically appears as a colorless to light yellow liquid that is sensitive to moisture, necessitating careful handling under inert conditions.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole ring, including derivatives of this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related pyrazole derivatives demonstrated strong inhibitory effects against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

| Compound Name | Antimicrobial Activity (mm) | Remarks |

|---|---|---|

| This compound | Strong inhibition (29 mm) | Effective against E. coli |

| 2-(5-Amino-1H-pyrazol-4-yl)ethane-1-sulfonamide | Moderate inhibition (18 mm) | Less effective than the above |

| 2-(1-Methyl-1H-pyrazol-5-yl)ethane-1-sulfonyl chloride | Weak inhibition | Limited data available |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Some studies report IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various biological macromolecules, including proteins and nucleic acids. The sulfonyl chloride group enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions with amino acids in proteins, potentially altering their function .

Study 1: Synthesis and Antimicrobial Evaluation

In one study, derivatives of this compound were synthesized and screened for antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited potent activity against gram-positive and gram-negative bacteria, suggesting that modifications to the pyrazole structure can significantly influence biological efficacy .

Study 2: In Silico Docking Studies

Computational studies involving molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate potential interactions with enzymes involved in inflammatory pathways and microbial resistance mechanisms .

Q & A

Q. What are the standard protocols for synthesizing 2-(1H-Pyrazol-1-YL)ethane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves reacting pyrazole derivatives with sulfonating agents. For example, analogous sulfonyl chlorides are synthesized via chlorosulfonation using chlorosulfonic acid and phosphorus pentachloride under controlled conditions . Key parameters include:

- Temperature: Maintain 0–5°C during reagent addition to prevent side reactions.

- Stoichiometry: Use a 1:1.2 molar ratio of pyrazole derivative to chlorosulfonic acid.

- Work-up: Quench with ice-water to isolate the product.

Optimization Tips: - Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .

- Purify via recrystallization (ethanol/water) to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Pyrazole protons appear as distinct singlets (δ 7.8–8.2 ppm). Sulfonyl groups deshield adjacent protons (δ 3.5–4.5 ppm).

- ¹³C NMR: Sulfonyl carbon resonates at δ 45–50 ppm .

- X-ray Crystallography:

- Mass Spectrometry:

- ESI-MS in negative ion mode detects [M-Cl]⁻ peaks.

Q. What safety precautions are critical when handling this sulfonyl chloride in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Wear nitrile gloves, chemical-resistant apron, and safety goggles (EN 166 or NIOSH standards) .

- Ventilation: Use fume hoods to avoid inhaling aerosols (P95 respirators if exposure is unavoidable) .

- First Aid:

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations:

- Transition State Analysis:

- Use Gaussian or ORCA to simulate reaction pathways with nucleophiles (e.g., amines). Compare activation energies to predict regioselectivity.

Q. What strategies resolve contradictions in spectroscopic data during characterization (e.g., unexpected splitting in NMR)?

Methodological Answer:

- Multi-Technique Validation:

- Dynamic Effects:

- Variable-temperature NMR can detect conformational changes (e.g., rotational barriers in sulfonyl groups).

Q. How does the electronic structure of the pyrazole ring influence the sulfonyl chloride’s reactivity in cross-coupling reactions?

Methodological Answer:

- Substituent Effects:

- Electron-donating groups on pyrazole (e.g., methyl) decrease sulfonyl chloride reactivity by destabilizing the transition state.

- Hammett plots can quantify substituent effects (σ values correlate with reaction rates) .

- Mechanistic Studies:

- Track reaction kinetics (UV-Vis or IR) under varying pH and solvent polarities to isolate electronic vs. steric contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.